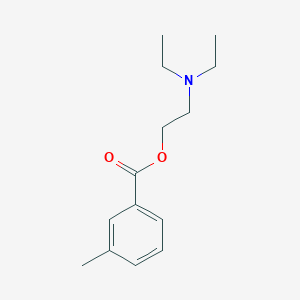

2-(Diethylamino)ethyl 3-methylbenzoate

説明

2-(Diethylamino)ethyl 3-methylbenzoate is an ester derivative of 3-methylbenzoic acid, where the carboxylic acid group is esterified with 2-(diethylamino)ethanol (DEAE). Its molecular formula is C₁₄H₂₁NO₃, with an average molecular weight of 251.3 g/mol. The compound features a methyl group at the 3-position of the benzene ring and a diethylaminoethyl ester moiety. This structure imparts both lipophilic (aromatic methyl group) and hydrophilic/cationic (diethylamino group) properties, making it suitable for applications in drug delivery, surfactants, or catalysis .

特性

CAS番号 |

10367-88-1 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 3-methylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |

InChIキー |

NHHMPVPZDJSKJU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

正規SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

同義語 |

3-Methyl-benzoic acid, 2-diethylaminoethyl ester |

製品の起源 |

United States |

類似化合物との比較

Functional Group Variations: Ester vs. Amide

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

- Structure: Amide derivative of 3-methylbenzoic acid, synthesized using 2-amino-2-methyl-1-propanol.

- Key Differences :

- Applications : Primarily used in synthetic organic chemistry for directing regioselective transformations, unlike the target ester, which may serve as a cationic surfactant or pharmaceutical intermediate.

Substituent Position and Bioactivity

2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate ():

- Structure : Features a 2-hydroxy group adjacent to the 3-methyl substituent on the benzene ring.

- May exhibit altered reactivity (e.g., susceptibility to oxidation or chelation) compared to the non-hydroxylated target compound .

- Applications : Hydroxyl-containing esters are often explored in prodrug design or as intermediates for further functionalization.

Pesticide Derivatives: Sulfonylurea Esters

Methyl 2-(sulfonylurea)benzoates ():

- Examples : Triflusulfuron methyl ester, metsulfuron methyl ester.

- Key Differences :

- Incorporate sulfonylurea groups (–SO₂NHCONH–) linked to triazine rings, enabling herbicidal activity via acetolactate synthase (ALS) inhibition.

- Higher molecular weights (e.g., ~350–450 g/mol) due to complex substituents.

Organophosphorus Analogs

Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate () and Methylphosphonite esters ():

- Structure: Diethylaminoethyl group linked to phosphonothiolate/phosphonite moieties.

- Key Differences :

- Applications : Primarily of interest in chemical defense research, unlike the target compound’s industrial or pharmacological roles.

Halogenated Derivatives

2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate ():

- Structure : Features a trichloromethyl (–CCl₃) group at the 3-position.

- Key Differences: Increased lipophilicity and environmental persistence due to halogenation. Potential for higher toxicity (e.g., bioaccumulation) compared to the non-halogenated target compound .

- Applications : Likely used in specialized industrial processes or as a pesticide intermediate.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| 2-(Diethylamino)ethyl 3-methylbenzoate | C₁₄H₂₁NO₃ | Ester, Diethylaminoethyl | 251.3 | Surfactants, Drug Delivery |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | Amide, Hydroxyalkyl | 207.3 | Catalysis, Organic Synthesis |

| Triflusulfuron methyl ester | C₁₄H₁₃F₃N₄O₆S | Sulfonylurea, Triazine | 434.3 | Herbicide |

| Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate | C₁₁H₂₆NO₂PS | Phosphonothiolate, Diethylaminoethyl | 283.4 | Chemical Defense Research |

| 2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate | C₁₈H₁₇Cl₃NO₂ | Trichloromethyl, Ester | 391.7 | Industrial Intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。